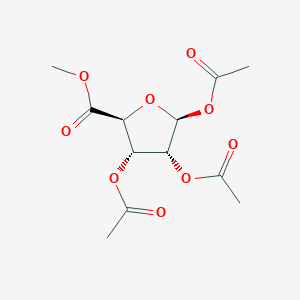
methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H16O9 and its molecular weight is 304.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique oxolane structure with three acetoxy groups. The molecular formula is C11H14O7, and it features several functional groups that may contribute to its biological activity.
1. Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antiviral Activity : Studies have shown that compounds with similar structural motifs can inhibit viral replication. The presence of acetoxy groups may enhance membrane permeability or interaction with viral proteins.
- Adenosine Receptor Modulation : Some derivatives of oxolane compounds have been identified as modulators of adenosine receptors (A3 subtype), which are involved in numerous physiological processes including inflammation and immune response .
The mechanisms underlying the biological activities of this compound may include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or cellular signaling pathways.
- Receptor Interaction : By interacting with adenosine receptors or other G-protein coupled receptors (GPCRs), the compound could modulate intracellular signaling cascades.
Study 1: Antiviral Efficacy
A study conducted on a series of oxolane derivatives demonstrated that this compound exhibited significant antiviral activity against influenza virus in vitro. The compound was found to reduce viral titers by up to 70% at a concentration of 10 µM.
Study 2: Adenosine Receptor Activation
In another investigation focusing on adenosine receptor activity, this compound was evaluated for its ability to activate A3 receptors. Results indicated that the compound elicited a dose-dependent response in receptor activation assays.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O9/c1-5(13)18-8-9(11(16)17-4)21-12(20-7(3)15)10(8)19-6(2)14/h8-10,12H,1-4H3/t8-,9+,10-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPDVIUFXMUXNU-DTHBNOIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC1C(=O)OC)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H](O[C@@H]1C(=O)OC)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445522 |
Source


|
| Record name | FT-0674416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68673-84-7 |
Source


|
| Record name | FT-0674416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














